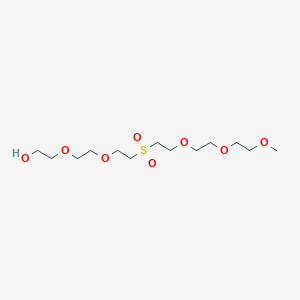
2,6-Dibromo-4-hydroxybenzoic acid
Vue d'ensemble
Description
2,6-Dibromo-4-hydroxybenzoic acid (DBHBA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHBA is a derivative of salicylic acid, which is commonly used in the pharmaceutical industry as an anti-inflammatory drug. DBHBA has been found to possess several unique properties, which make it a promising candidate for various scientific applications.
Applications De Recherche Scientifique
Biosynthesis and Industrial Applications
4-Hydroxybenzoic acid derivatives, including 2,6-Dibromo-4-hydroxybenzoic acid, have found significant applications in various industries. They serve as promising intermediates for producing value-added bioproducts used in food, cosmetics, pharmacy, and fungicides. Recent advancements in biosynthetic techniques, particularly through synthetic biology and metabolic engineering, have enabled the efficient production of these compounds. They form the basis for synthesizing industrially important compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Environmental and Microbial Catabolism
This compound is involved in significant environmental processes, particularly its role in microbial catabolism. For example, Pigmentiphaga sp. strain H8 utilizes a unique oxidative decarboxylation pathway for the catabolism of 3,5-dibromo-4-hydroxybenzoic acid, producing 2,6-dibromohydroquinone. This discovery broadens our understanding of microbial degradation pathways for halogenated para-hydroxybenzoates and highlights the ecological importance of these compounds (Chen et al., 2018).
Application in Disinfection Byproducts Analysis
In the context of water treatment and environmental science, this compound and related compounds are studied for their roles as disinfection byproducts. For instance, their formation and decomposition during the chlorination process in drinking water are of great interest. These studies help in understanding the "black box" of water treatment processes and the potential health impacts of these byproducts (Zhai & Zhang, 2011).
Herbicide Resistance Research
Research on herbicide resistance has also involved this compound. For example, a study showed that transgenic plants expressing a bacterial detoxification gene could convert bromoxynil, a herbicide, into 3,5-dibromo-4-hydroxybenzoic acid. This research provides insights into new methods for developing herbicide-resistant crops, potentially impacting agricultural practices (Stalker et al., 1988).
Pharmaceutical and Cosmetic Applications
Compounds like this compound are also pivotal in the pharmaceutical and cosmetic industries. Their derivatives, known as parabens, are widely used as antimicrobial agents in these sectors. Understanding their absorption, metabolism, and hydrolysis in human and animal models is crucial for assessing their safety and efficacy (Jewell et al., 2007).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as hydroxybenzoic acids, interact with various enzymes and proteins within the cell .
Mode of Action
It is known that similar compounds, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), undergo metabolic reductive dehalogenation by certain microorganisms . This suggests that 2,6-Dibromo-4-hydroxybenzoic acid may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
For instance, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which subsequently undergoes cleavage or decarboxylation to form catechol . These compounds are then funneled into the TCA cycle .
Pharmacokinetics
It is known that similar compounds, such as hydroxybenzoic acids, exhibit various pharmacokinetic properties depending on their specific structures .
Result of Action
It is known that similar compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, exhibit less inhibitory effect than bromoxynil on luminescent bacteria and germinating seeds of lactuca sativa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that similar compounds, such as halo phenols, are formed as disinfection by-products (DBPs) in drinking water . The formation and degradation of these DBPs can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical compounds .
Propriétés
IUPAC Name |
2,6-dibromo-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIZSWEQAORMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)




![N-[6-(1-hydroxy-1-methyl-ethyl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3324631.png)
![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/structure/B3324646.png)
![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B3324666.png)



